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Compound of Interest

Compound Name: Deuruxolitinib

Cat. No.: B3181904 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Deuruxolitinib, a deuterated analog of ruxolitinib, is a potent and selective inhibitor of Janus

kinases 1 and 2 (JAK1/JAK2). This document provides a comprehensive overview of its

molecular structure, chemical properties, mechanism of action, and relevant experimental data.

By substituting specific hydrogen atoms with deuterium, Deuruxolitinib exhibits an altered

metabolic profile, leading to a longer half-life compared to its parent compound. This guide

consolidates key technical information to support further research and development of this

compound.

Molecular Structure and Identification
Deuruxolitinib is a synthetically modified small molecule. The deuteration of the cyclopentyl

moiety is a key structural feature designed to improve its pharmacokinetic profile.

Table 1: Compound Identification
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Identifier Value

IUPAC Name

(3R)-3-(cyclopentyl-2,2,3,3,4,4,5,5-

d8)propanenitrile-3-[4-(7H-pyrrolo[2,3-

d]pyrimidin-4-yl)-1H-pyrazol-1-yl]

Chemical Formula C₁₇H₁₀D₈N₆[1]

SMILES

[2H]C1(--INVALID-LINK--n2cc(-

c3c4[nH]ccc4ncn3)cn2)C([2H])([2H])C([2H])

([2H])C1([2H])[2H]

InChI Key HFNKQEVNSGCOJV-FBXGHSCESA-N[1]

CAS Number 1513883-39-0 (free base)[1]

Physicochemical Properties
The physicochemical properties of Deuruxolitinib are critical for its absorption, distribution,

metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Data

Property Value

Molecular Weight 314.42 g/mol [1]

pKa 5.91

logP 1.52

Aqueous Solubility
At least 0.12 mg/mL across physiological pH

(1.0 to 6.8)

Plasma Protein Binding 91.5%

Mechanism of Action: JAK-STAT Pathway Inhibition
Deuruxolitinib is a selective inhibitor of JAK1 and JAK2, which are intracellular tyrosine

kinases. These kinases play a crucial role in the signaling of various cytokines and growth
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factors that are involved in hematopoiesis and immune function. The signaling cascade, known

as the JAK-STAT pathway, is a primary target for the therapeutic intervention of autoimmune

and inflammatory diseases.

Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the

receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT)

proteins. The recruited STATs are then phosphorylated by the JAKs, leading to their

dimerization and translocation to the nucleus, where they modulate gene transcription.

Deuruxolitinib exerts its effect by competitively inhibiting the ATP-binding site of JAK1 and

JAK2, thereby preventing the phosphorylation and activation of STATs. This disruption of the

signaling cascade leads to a reduction in the inflammatory response.
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Figure 1. Deuruxolitinib's inhibition of the JAK-STAT signaling pathway.

Experimental Protocols
In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Deuruxolitinib
against JAK family kinases.
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Methodology: A common method for determining kinase inhibition is a "naked" kinase in vitro

assay.

Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2

enzymes are used. A generic peptide substrate for tyrosine kinases is prepared in an

assay buffer.

Compound Dilution: Deuruxolitinib is serially diluted to a range of concentrations.

Kinase Reaction: The JAK enzyme, peptide substrate, and ATP are combined in the wells

of a microplate. Deuruxolitinib at various concentrations is added to the wells. The

reaction is initiated by the addition of ATP.

Detection: After a set incubation period, the amount of phosphorylated substrate is

quantified. This is often done using a luminescence-based assay where the amount of

remaining ATP is measured. A decrease in signal indicates kinase activity.

Data Analysis: The percentage of inhibition at each Deuruxolitinib concentration is

calculated relative to a control without the inhibitor. The IC50 value is determined by fitting

the data to a dose-response curve.

Table 3: In Vitro Kinase Inhibition (IC50 values)

Kinase Deuruxolitinib IC50 (nM)

JAK1 ~2.4[1]

JAK2 ~2.6[1]

JAK3 ~284[1]

Cellular Assay: Inhibition of STAT3 Phosphorylation
Objective: To assess the ability of Deuruxolitinib to inhibit cytokine-induced STAT

phosphorylation in a cellular context.

Methodology:
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Cell Culture: Peripheral blood mononuclear cells (PBMCs) or other relevant cell lines are

cultured.

Cytokine Stimulation: Cells are stimulated with a cytokine known to signal through the

JAK-STAT pathway, such as Interleukin-6 (IL-6), to induce STAT3 phosphorylation.

Compound Treatment: Cells are pre-incubated with varying concentrations of

Deuruxolitinib before cytokine stimulation.

Detection of Phosphorylated STAT: The levels of phosphorylated STAT3 (pSTAT3) are

measured using techniques such as Western blotting or flow cytometry with a specific

antibody against pSTAT3.

Data Analysis: The reduction in pSTAT3 levels in the presence of Deuruxolitinib is

quantified to determine its cellular potency.

Clinical Trial Protocol: THRIVE-AA1 and THRIVE-AA2
Objective: To evaluate the efficacy and safety of Deuruxolitinib in adults with severe

alopecia areata.

Study Design: Randomized, double-blind, placebo-controlled Phase 3 trials.

Participants: Adults with ≥50% scalp hair loss as measured by the Severity of Alopecia Tool

(SALT).

Intervention: Patients were randomized to receive Deuruxolitinib (8 mg or 12 mg twice

daily) or a placebo.

Primary Endpoint: The percentage of patients achieving a SALT score of 20 or less

(indicating 20% or less scalp hair loss) at week 24.

Workflow:
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Figure 2. Simplified workflow of the THRIVE-AA clinical trials.

Pharmacokinetics and Metabolism
Deuruxolitinib is primarily metabolized by the cytochrome P450 enzymes CYP2C9

(approximately 76%) and CYP3A4 (approximately 21%). The deuteration of the cyclopentyl ring

slows down the rate of oxidative metabolism, leading to a longer half-life and increased drug

exposure compared to ruxolitinib.

Table 4: Pharmacokinetic Parameters
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Parameter Value

Bioavailability ~90%

Time to Peak Plasma Concentration (Tmax) ~1.5 hours

Volume of Distribution (Vd) ~50 L

Elimination Half-life (t1/2) ~4 hours

Conclusion
Deuruxolitinib is a novel JAK1/2 inhibitor with a well-characterized molecular structure and

chemical profile. Its deuterated structure provides a distinct pharmacokinetic advantage. The

potent and selective inhibition of the JAK-STAT pathway has been demonstrated in both in vitro

and clinical settings, establishing its therapeutic potential for the treatment of autoimmune

disorders such as alopecia areata. This technical guide provides a foundational understanding

for professionals engaged in the research and development of this and similar targeted

therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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